molecular formula C18H21BrO6 B2572448 Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-14-0

Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2572448
CAS RN: 315237-14-0
M. Wt: 413.264
InChI Key: XIJDGWXKDXCKDM-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. Compounds like this are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including a benzofuran ring, a bromo group, and an ester group. The presence of these groups would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring, bromo group, and ester group would likely make the compound relatively polar .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzofuran derivatives have biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The study and development of benzofuran derivatives is a active area of research, particularly in the field of medicinal chemistry . Future research might explore the synthesis of this specific compound, its chemical properties, and potential uses.

properties

IUPAC Name

propan-2-yl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO6/c1-6-22-17(20)11(5)25-15-7-12-14(8-13(15)19)24-10(4)16(12)18(21)23-9(2)3/h7-9,11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJDGWXKDXCKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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